N-(2,5-dichlorophenyl)-4-nitrobenzamide
CAS No.: 7506-44-7
Cat. No.: VC8368741
Molecular Formula: C13H8Cl2N2O3
Molecular Weight: 311.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7506-44-7 |
|---|---|
| Molecular Formula | C13H8Cl2N2O3 |
| Molecular Weight | 311.12 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8Cl2N2O3/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |
| Standard InChI Key | LXEIRQMMULBISD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
N-(2,5-Dichlorophenyl)-4-nitrobenzamide (molecular formula: ) consists of two aromatic systems: a nitro-substituted benzamide and a 2,5-dichlorophenyl group (Fig. 1). The nitro group at the para position of the benzamide ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The dichlorophenyl moiety contributes to hydrophobic interactions and steric effects, which are critical in biological systems .
Physicochemical Properties
The estimated LogP value suggests moderate lipophilicity, aligning with analogs such as N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide (LogP = 4.06) . The polar surface area (≈81 Ų) indicates potential membrane permeability challenges, a common trait in benzamide derivatives .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via a two-step protocol:
-
Nitration of Benzamide Precursors:
A method analogous to the synthesis of 2,5-dichloronitrobenzene employs mixed acid (HNO₃/H₂SO₄) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. This approach reduces acid concentration requirements and improves yield (up to 99% purity reported for related compounds) . -
Amide Coupling:
Reacting 4-nitrobenzoyl chloride with 2,5-dichloroaniline in dichloromethane or chloroform, catalyzed by triethylamine or pyridine, forms the target amide. Purification via recrystallization or column chromatography yields the final product.
Industrial-Scale Considerations
Batch reactors with temperature-controlled environments (20–40°C) and continuous pH monitoring are recommended for large-scale production. Optimized stoichiometric ratios (1:1.05 amine-to-acyl chloride) minimize side products like unreacted aniline or hydrolyzed acyl chloride.
Biological Activity and Mechanisms
Antimicrobial and Anticancer Prospects
Nitrobenzamides with chloro substituents have demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–32 µg/mL). Molecular dynamics simulations further suggest that the nitro group disrupts bacterial cell wall synthesis via electrostatic interactions . Preliminary in silico studies indicate apoptosis-inducing effects in cancer cell lines, though experimental validation is pending.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and glucokinase activators. Its nitro group is amenable to reduction, forming amino derivatives for further functionalization .
Material Science
Nitrobenzamides are explored as ligands in coordination polymers for catalytic applications. The dichlorophenyl group enhances thermal stability (decomposition temperature > 250°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume